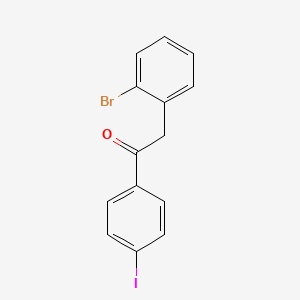

2-(2-Bromophenyl)-4'-iodoacetophenone

描述

2-(2-Bromophenyl)-4'-iodoacetophenone (CAS: 31827-94-8), also known as 4'-iodo-2-bromoacetophenone or 2-bromo-1-(4-iodophenyl)ethanone, is a halogenated acetophenone derivative. Its molecular formula is C₁₄H₉BrIO, with a molecular weight of 401.04 g/mol. Structurally, it features a bromine atom at the ortho position of one phenyl ring and an iodine atom at the para position of the acetophenone moiety. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

属性

IUPAC Name |

2-(2-bromophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOXYLXFOUGVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642291 | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-86-3 | |

| Record name | Ethanone, 2-(2-bromophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-4’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Bromophenyl)-4’-iodoacetophenone may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters.

化学反应分析

Types of Reactions: 2-(2-Bromophenyl)-4’-iodoacetophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different ketones or alcohols.

科学研究应用

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its halogen substituents (bromine and iodine) facilitate various coupling reactions, including:

- Suzuki Coupling : It can participate in cross-coupling reactions with boronic acids to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

- Heck Reaction : The presence of the iodo group allows for participation in Heck reactions, enabling the synthesis of alkenes from aryl halides and alkenes under palladium catalysis.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

- Binding Affinity Studies : A series of studies have evaluated its derivatives for binding affinities at peripheral benzodiazepine binding sites (PBBS). These compounds demonstrated IC50 values ranging from 7.86 nM to 618 nM, indicating potential for neuroimaging applications. The highest affinity was noted for iodinated ligands, suggesting their utility in single photon emission computed tomography (SPECT) .

| Compound | PBBS IC50 (nM) | CBR IC50 (nM) |

|---|---|---|

| 4c | 7.86 | >5000 |

| 4k | 618 | >5000 |

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Compounds with halogen substituents are investigated for their potential use in OLEDs due to their ability to enhance charge transport and luminescence properties.

- Photonic Devices : Its derivatives are being explored for use in photonic devices due to their tunable optical properties.

Case Study 1: Synthesis of Indole Derivatives

In a recent study, derivatives of 2-(2-Bromophenyl)-4'-iodoacetophenone were synthesized and evaluated for their biological activity against various targets. The study highlighted the effectiveness of halogenated compounds in enhancing binding affinities at specific receptors .

Case Study 2: Neuroimaging Applications

A detailed investigation into the iodinated derivatives indicated their potential as radioligands for neuroimaging. The high selectivity for PBBS over central benzodiazepine receptors suggests that these compounds could be pivotal in diagnosing neurodegenerative diseases .

作用机制

The mechanism of action of 2-(2-Bromophenyl)-4’-iodoacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific application and the nature of the reaction.

相似化合物的比较

Table 1: Substituent Comparison of Selected Acetophenone Derivatives

Reactivity and Chemical Behavior

- Halogen Reactivity: The iodine atom in this compound enhances its utility in Ullmann, Suzuki, and C-S coupling reactions due to iodine’s superior leaving-group ability compared to bromine or methoxy groups. For example, copper-catalyzed C-S coupling with 4'-iodoacetophenone derivatives proceeds efficiently under mild conditions .

- Electron-Withdrawing Effects: The iodine (para) and bromine (ortho) substituents create an electron-deficient aromatic system, favoring electrophilic substitution at specific positions. In contrast, methoxy or methyl groups (e.g., 2-bromo-4'-methoxyacetophenone) donate electron density, reducing reactivity in cross-couplings .

- Steric and Polar Effects: Derivatives with bulky substituents (e.g., 2-bromo-4'-phenylacetophenone) exhibit steric hindrance, limiting their use in sterically demanding reactions. Conversely, polar groups like cyano (e.g., 2-(3-cyanophenyl)-4'-iodoacetophenone) improve solubility in polar solvents .

Physical Properties and Stability

- The methyl-substituted derivative (2-bromo-4'-methylacetophenone) is also liquid, with a molecular weight of 213.07 g/mol .

- Stability : Bromine and iodine substituents increase molecular weight and may reduce volatility. However, iodinated compounds are prone to light-induced degradation, necessitating dark storage conditions .

生物活性

2-(2-Bromophenyl)-4'-iodoacetophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12BrI O

- Molecular Weight : 375.06 g/mol

The compound features a bromobenzene ring and an iodoacetophenone moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (bromine and iodine) is known to enhance the lipophilicity and reactivity of organic compounds, potentially influencing their ability to penetrate cellular membranes and interact with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Data :

- Mechanisms :

Antimicrobial Activity

There is emerging evidence suggesting that halogenated compounds possess antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant activity against a range of microbial strains.

- Inhibition Concentration :

Study on Anticancer Properties

A detailed investigation was conducted on the anticancer properties of a series of brominated acetophenones, including derivatives similar to this compound. The study revealed:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer).

- Results : Notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutics, suggesting potential as lead compounds for further development .

Antimicrobial Evaluation

Another study focused on the antimicrobial effects of brominated phenolic compounds:

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Findings : Compounds demonstrated a broad spectrum of activity with promising MIC values, supporting their use in developing new antimicrobial agents .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is provided below:

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| 2-(Bromophenyl)acetophenone | 0.164 | Anticancer |

| 4-Iodoacetophenone | 0.308 | Anticancer |

| 2-(4-Bromophenyl)-1,3,4-oxadiazole | 0.138 | Anticancer |

| Brominated phenols | Varies | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。